![molecular formula C27H28F3N3O3S B14780442 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol](/img/structure/B14780442.png)
2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, potentially leading to novel therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol likely involves multiple steps, including the formation of the benzazepine core, the introduction of the trifluoromethoxyphenyl group, and the final cyclohexanol moiety. Typical reaction conditions might include:
Formation of Benzazepine Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Trifluoromethoxyphenyl Group: This step might use nucleophilic substitution reactions.
Final Cyclohexanol Moiety: This could involve reduction reactions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could further modify the benzazepine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects on various diseases or conditions.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzazepines: Compounds with similar benzazepine cores.
Trifluoromethoxyphenyl Derivatives: Compounds with similar trifluoromethoxyphenyl groups.
Cyclohexanol Derivatives: Compounds with similar cyclohexanol moieties.
Uniqueness
The uniqueness of 2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C27H28F3N3O3S |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C27H28F3N3O3S/c28-27(29,30)36-20-14-16-21(17-15-20)37(31,35)32-22-8-5-11-25(26(22)34)33-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)33/h1-4,6-7,9-10,14-17,22,25-26,34H,5,8,11-13H2,(H2,31,32,35) |
Clave InChI |
GVWYNMONXBLGJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


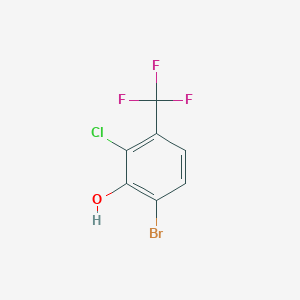
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
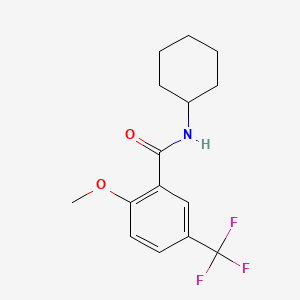
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
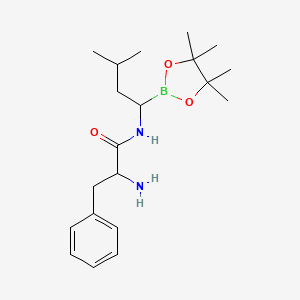

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)
![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane](/img/structure/B14780413.png)
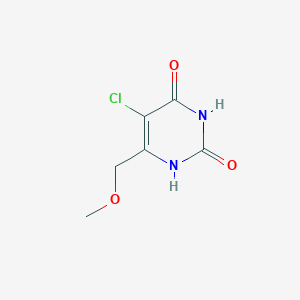
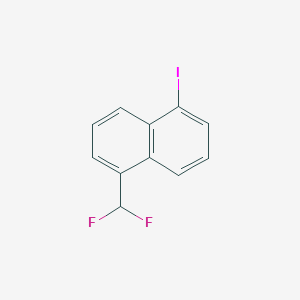
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14780429.png)
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14780433.png)
